molecular formula C18H24N2O2 B5103623 (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol

(3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol

Cat. No. B5103623
M. Wt: 300.4 g/mol
InChI Key: KXFSDGIYIQGFCG-QZTJIDSGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol, also known as MCL-101, is a potent and selective agonist for the μ-opioid receptor. It has been found to be effective in reducing pain and producing analgesia in animal models.

Mechanism of Action

(3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain modulation. When (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol binds to the μ-opioid receptor, it activates a signaling pathway that leads to the inhibition of neurotransmitter release, resulting in reduced pain perception.
Biochemical and Physiological Effects:
(3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol has been found to produce a number of biochemical and physiological effects in animal models. These include reduced pain perception, decreased inflammation, and increased locomotor activity. (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol has also been shown to produce antinociceptive effects in a variety of pain models, including thermal, mechanical, and chemical pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol in lab experiments is its high potency and selectivity for the μ-opioid receptor. This makes it an ideal tool for studying the role of the μ-opioid receptor in pain modulation. However, one limitation of using (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol is that it is only effective in animal models, and its efficacy in human subjects is not yet known.

Future Directions

There are several future directions for research on (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol. One area of research is to further investigate its potential therapeutic use as an analgesic agent. Another area of research is to study its effects on other physiological systems, such as the immune system and the cardiovascular system. Additionally, further studies are needed to determine the safety and efficacy of (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol in human subjects.

Synthesis Methods

The synthesis of (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol involves the reaction of 4-ethynylbenzyl chloride with 4-morpholinylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a temperature of around 80°C. The product is then purified using column chromatography to obtain pure (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol.

Scientific Research Applications

(3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol has been extensively studied for its potential use as a therapeutic agent for the treatment of pain. It has been found to be highly effective in reducing pain in animal models of acute and chronic pain. (3R*,4R*)-1-(4-ethynylbenzyl)-4-(4-morpholinyl)-3-piperidinol has also been shown to produce analgesia without producing tolerance or physical dependence, which are common side effects of other opioid analgesics.

properties

IUPAC Name

(3R,4R)-1-[(4-ethynylphenyl)methyl]-4-morpholin-4-ylpiperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-2-15-3-5-16(6-4-15)13-19-8-7-17(18(21)14-19)20-9-11-22-12-10-20/h1,3-6,17-18,21H,7-14H2/t17-,18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXFSDGIYIQGFCG-QZTJIDSGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)CN2CCC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CC1=CC=C(C=C1)CN2CC[C@H]([C@@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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